N-(2-chlorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide
Description
N-(2-chlorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide is a synthetic small molecule characterized by a pyridazinone core substituted with a 4-fluorophenyl group at the 3-position and a piperidine-carboxamide moiety linked via a methyl bridge. The 2-chlorophenyl group on the carboxamide further enhances its structural complexity. This compound is hypothesized to target enzymes or receptors associated with inflammatory or neurological pathways, given the pharmacological relevance of pyridazinone derivatives in modulating phosphodiesterases (PDEs) or kinase activity . Its design incorporates halogenated aromatic rings (fluorine and chlorine), which are common in medicinal chemistry to optimize binding affinity and metabolic stability.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-[[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN4O2/c24-19-3-1-2-4-21(19)26-23(31)28-13-11-16(12-14-28)15-29-22(30)10-9-20(27-29)17-5-7-18(25)8-6-17/h1-10,16H,11-15H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRNTJCQGMMUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the pyridazinone core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution reactions:
Piperidine ring formation: The piperidine ring is often synthesized via reductive amination or cyclization of appropriate precursors.
Final coupling: The final step involves coupling the piperidine derivative with the pyridazinone core using amide bond formation techniques, such as using carbodiimides or other coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.
Substitution: Halogenated aromatic rings in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with other piperidine-carboxamide and heterocyclic derivatives. A notable analog is N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (partial structure described in ), which features a pyrazole core instead of pyridazinone and additional chlorine substituents . Key structural differences include:
The pyridazinone core in the target compound may confer distinct electronic properties compared to the pyrazole analog, influencing solubility and target engagement.
Pharmacological Activity
Pyridazinone derivatives are frequently associated with PDE inhibition (e.g., PDE4 or PDE10A), which is linked to anti-inflammatory or antipsychotic effects. In contrast, pyrazole-carboxamide analogs, such as the compound in , are historically linked to cannabinoid receptor modulation (e.g., CB1 antagonists) . The fluorine substituent on the target compound’s aryl ring may enhance selectivity for PDE isoforms over off-target receptors, whereas the dichlorophenyl groups in the analog likely increase lipophilicity and CB1 binding potency.
Pharmacokinetic Properties
- Target Compound: The fluorine atom improves metabolic stability by resisting cytochrome P450-mediated oxidation.
- Analog () : Higher chlorine content increases lipophilicity (logP >5), which may compromise aqueous solubility but prolong half-life via tissue accumulation .
Biological Activity
N-(2-chlorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C20H19ClF N3O2, with a molecular weight of approximately 397.84 g/mol. The compound features a piperidine ring, which is often associated with various biological activities including analgesic and anti-inflammatory effects.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and oxadiazole moieties have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . The compound's ability to inhibit bacterial growth can be attributed to its interaction with bacterial enzymes and cell membranes.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and urease. A series of related compounds have shown strong inhibitory activity against these enzymes, which is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections . The IC50 values for some derivatives were reported as low as 0.63 µM, indicating potent activity .
Anticancer Properties
Preliminary investigations suggest that the compound may possess anticancer properties. Studies on structurally similar compounds have indicated their effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is necessary to determine the specific pathways affected by this compound.
Study on Antibacterial Activity
In a comparative study, several synthesized piperidine derivatives were assessed for their antibacterial efficacy. Among them, compounds with halogen substitutions exhibited enhanced activity against Staphylococcus aureus and other Gram-positive bacteria. The presence of the chlorophenyl group was particularly noted for its role in increasing membrane permeability .
Enzyme Binding Studies
Molecular docking studies have been conducted to explore the binding interactions between the compound and target enzymes. These studies indicated that the compound forms stable complexes with AChE, suggesting a mechanism of action through competitive inhibition . The binding affinity was measured using molecular dynamics simulations, revealing insights into the structural requirements for effective inhibition.
Q & A
Q. What are the critical steps in synthesizing N-(2-chlorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including:
- Coupling of pyridazinone and piperidine moieties : Optimized via Buchwald-Hartwig amination or nucleophilic substitution under inert atmospheres (e.g., N₂) to enhance yield (70–85%) .
- Introduction of fluorophenyl and chlorophenyl groups : Achieved using Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ as a catalyst in THF/water mixtures at 80°C .
- Final carboxamide formation : Employed EDCI/HOBt-mediated coupling in DMF, with purity monitored by HPLC (>98%) . Key optimization factors: Solvent polarity, catalyst loading, and temperature control to minimize side products like dehalogenated byproducts .
Q. Which analytical techniques are most effective for characterizing the compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.8–4.2 ppm for piperidine-CH₂) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 466.1245) .
- X-ray crystallography : Resolves dihedral angles between pyridazinone and piperidine rings (e.g., 12–86° deviations), critical for understanding conformational flexibility .
Q. How does the compound’s solubility profile impact in vitro assay design?
The compound exhibits limited aqueous solubility (logP ≈ 3.5) due to its hydrophobic aromatic groups. To address this:
- Vehicle selection : Use DMSO (≤0.1% v/v) for stock solutions, diluted in PBS with 0.1% Tween-80 for cellular assays .
- Stability testing : Monitor degradation in PBS (pH 7.4) via LC-MS over 24 hours to confirm integrity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported IC₅₀ values across kinase inhibition assays?
Discrepancies may arise from:
- Assay conditions : ATP concentrations (e.g., 1 mM vs. 10 µM) affect competitive inhibition. Normalize data using Cheng-Prusoff equations .
- Enzyme sources : Recombinant vs. native kinases (e.g., EGFR from HEK293 vs. A431 cells) show variability. Validate with orthogonal assays (e.g., SPR for binding affinity) .
- Data normalization : Use internal controls like staurosporine to calibrate inhibition baselines .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-chlorophenyl substituent?
- Comparative analogs : Synthesize derivatives replacing 2-chlorophenyl with 4-fluorophenyl or methyl groups.
- Biological testing : Assess changes in IC₅₀ against kinases (e.g., JAK2, PI3Kγ). Data shows 2-chlorophenyl enhances potency by 5-fold compared to 4-fluorophenyl, likely due to improved hydrophobic packing in the ATP-binding pocket .
- Computational modeling : Molecular dynamics simulations reveal stronger van der Waals interactions (ΔG ≈ -2.3 kcal/mol) with 2-chlorophenyl .
Q. What experimental designs address metabolic instability observed in hepatic microsome assays?
- Metabolite identification : Use LC-QTOF-MS to detect primary oxidative metabolites (e.g., hydroxylation at the piperidine ring) .
- Structural modifications : Introduce electron-withdrawing groups (e.g., CF₃) at metabolically labile positions to reduce CYP3A4-mediated degradation .
- Prodrug approaches : Mask the carboxamide as an ester to enhance stability, with in situ hydrolysis in target tissues .
Methodological Challenges
Q. How to reconcile conflicting crystallographic and solution-phase NMR data on conformational flexibility?
- Variable-temperature NMR : Analyze rotamer populations of the piperidine ring (e.g., ΔG‡ ≈ 12 kcal/mol for chair-to-boat transitions) .
- Molecular docking : Compare crystal structure poses (rigid) with NMR-derived ensembles (flexible) to identify bioactive conformers .
Q. What protocols validate target engagement in cellular models with low compound permeability?
- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down bound targets, followed by streptavidin-HRP Western blot .
- Cellular thermal shift assays (CETSA) : Monitor thermal stabilization of kinases (ΔTm ≥ 3°C) upon compound treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
